3-{[(2,4-dichlorophenyl)amino]methyl}-5-phenyl-1,3,4-oxadiazole-2(3H)-thione
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Overview
Description
3-{[(2,4-DICHLOROPHENYL)AMINO]METHYL}-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique chemical properties. The presence of the oxadiazole ring imparts various biological activities to the compound, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,4-DICHLOROPHENYL)AMINO]METHYL}-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE typically involves the reaction of 2,4-dichloroaniline with phenyl isothiocyanate to form an intermediate. This intermediate is then cyclized using hydrazine hydrate to yield the desired oxadiazole compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{[(2,4-DICHLOROPHENYL)AMINO]METHYL}-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate .
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, sulfoxides, sulfones, and reduced heterocyclic compounds.
Scientific Research Applications
3-{[(2,4-DICHLOROPHENYL)AMINO]METHYL}-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential antimicrobial and antifungal properties.
Medicine: The compound is investigated for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-{[(2,4-DICHLOROPHENYL)AMINO]METHYL}-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives such as:
- 2-Amino-1,3,4-oxadiazole
- 5-Phenyl-1,3,4-oxadiazole-2-thiol
- 2-(2,4-Dichlorophenyl)-1,3,4-oxadiazole
Uniqueness
The uniqueness of 3-{[(2,4-DICHLOROPHENYL)AMINO]METHYL}-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of both the 2,4-dichlorophenyl and phenyl groups enhances its potential as a versatile compound for various applications .
Properties
Molecular Formula |
C15H11Cl2N3OS |
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Molecular Weight |
352.2 g/mol |
IUPAC Name |
3-[(2,4-dichloroanilino)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C15H11Cl2N3OS/c16-11-6-7-13(12(17)8-11)18-9-20-15(22)21-14(19-20)10-4-2-1-3-5-10/h1-8,18H,9H2 |
InChI Key |
CMEACHLBZPFUPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=S)O2)CNC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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